molecular formula C16H13Cl2N3OS B10887457 (5Z)-5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-imino-1,3-thiazolidin-4-one

(5Z)-5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-imino-1,3-thiazolidin-4-one

Cat. No.: B10887457
M. Wt: 366.3 g/mol
InChI Key: ADBORSUCYBBCKP-NSIKDUERSA-N
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Description

(5Z)-5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-imino-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-imino-1,3-thiazolidin-4-one typically involves the condensation of 3,4-dichlorophenyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group, altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole or thiazolidinone rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new chemical entities.

Biology

In biological research, the compound is studied for its potential antimicrobial and anticancer activities. It has shown promise in inhibiting the growth of certain bacterial strains and cancer cell lines.

Medicine

In medicinal chemistry, the compound is explored as a lead compound for drug development. Its ability to interact with specific biological targets makes it a candidate for the treatment of various diseases.

Industry

In the industrial sector, the compound may be used in the development of new materials with specific properties, such as antimicrobial coatings or drug delivery systems.

Mechanism of Action

The mechanism of action of (5Z)-5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-imino-1,3-thiazolidin-4-one involves its interaction with specific molecular targets in cells. It may inhibit enzymes or receptors involved in critical biological pathways, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, inducing apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-oxo-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5Z)-5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-imino-1,3-thiazolidin-4-one lies in its specific structural features, such as the presence of the imino group and the dichlorophenyl substituent. These features contribute to its distinct biological activities and make it a valuable compound for further research and development.

Properties

Molecular Formula

C16H13Cl2N3OS

Molecular Weight

366.3 g/mol

IUPAC Name

(5Z)-2-amino-5-[[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C16H13Cl2N3OS/c1-8-5-10(6-14-15(22)20-16(19)23-14)9(2)21(8)11-3-4-12(17)13(18)7-11/h3-7H,1-2H3,(H2,19,20,22)/b14-6-

InChI Key

ADBORSUCYBBCKP-NSIKDUERSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)Cl)C)/C=C\3/C(=O)N=C(S3)N

Canonical SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)Cl)C)C=C3C(=O)N=C(S3)N

Origin of Product

United States

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